molecular formula C9H9ClO2 B8662378 2-Chloro-6-ethylbenzoic acid CAS No. 343850-75-9

2-Chloro-6-ethylbenzoic acid

Cat. No. B8662378
CAS RN: 343850-75-9
M. Wt: 184.62 g/mol
InChI Key: UTNCXIJOTLHWMN-UHFFFAOYSA-N
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Description

2-Chloro-6-ethylbenzoic acid is a useful research compound. Its molecular formula is C9H9ClO2 and its molecular weight is 184.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-6-ethylbenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-6-ethylbenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

343850-75-9

Molecular Formula

C9H9ClO2

Molecular Weight

184.62 g/mol

IUPAC Name

2-chloro-6-ethylbenzoic acid

InChI

InChI=1S/C9H9ClO2/c1-2-6-4-3-5-7(10)8(6)9(11)12/h3-5H,2H2,1H3,(H,11,12)

InChI Key

UTNCXIJOTLHWMN-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)Cl)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

3.60 g (21.2 mmol) of 2-chloro-6-ethylaniline in 60 ml of acetic acid is introduced into a reaction vessel and the clear, colourless solution is cooled to 6° C. At that temperature, 3.64 g (22.7 mmol) of a 43% aqueous sodium nitrite solution are added and then, in the course of 15 minutes, a solution of 4.32 g (42.4 mmol) of sulfuric acid (96%) in 7 ml of acetic acid is added dropwise. The resulting dark-red solution is then stirred for 30 minutes. When a diazo colour test, for example using dimethylaniline-coated indicator paper, is positive and a colour spot test, e.g. using KI indicator paper moistened with aqueous 1N hydrochloric acid solution, is negative, 15 mg of sulfamic acid are added and then, at a temperature of 10° C., 8.7 ml (91.6 mmol) of acetic anhydride are added. The reaction mixture is then transferred to a glass autoclave and rinsed with 20 ml of acetic acid. At a temperature of 20° C. the autoclave is flushed out three times with nitrogen and then flushed out three times with CO. 220 mg of Pd2(dba)3.CHCl3 (0.212 mmol) in 5 ml of acetic acid are then metered in using a cannula at a CO pressure of 1 bar, then a CO pressure of 8 bar is applied and the reaction mixture is stirred overnight at 45° C. When the pressure has been released, the resulting suspension is filtered and the acetic acid filtrate is concentrated by evaporation under reduced pressure using a rotary evaporator; 1M aqueous hydrochloric acid solution is added to the organic phase that remains and extraction is carried out three times with toluene. The combined organic phases are evaporated under reduced pressure using a rotary evaporator, yielding 4.43 g of crude product with a target compound content of 75% according to HPLC. Purification by means of vacuum distillation (b.p. 130-135° C./0.01 mbar) yields 3.31 g (yield 85% of theory) of the desired target compound.
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5 mL
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Yield
85%

Synthesis routes and methods II

Procedure details

3.60 g (21.2 mmol) of 2-chloro-6-ethylaniline in 24 ml of acetic acid are introduced into a reaction vessel and the clear, colourless solution is cooled to 11° C. At that temperature, 3.25 g (31.8 mmol) of sulfuric acid (96%) are added and then, in the course of 15 minutes, 3.64 g (22.7 mmol) of a 43% aqueous sodium nitrite solution are added. The resulting dark-red solution is then stirred for 30 minutes. When a diazo colour test, e.g. using dimethylaniline-coated indicator paper, is positive and a colour spot test, e.g. using KI indicator paper moistened with aqueous 1N hydrochloric acid solution, is negative, 15 mg of sulfamic acid are added and then, at a temperature of 10° C., 8.7 ml (91.6 mmol) of acetic anhydride are added. The reaction mixture is then transferred to a glass autoclave and rinsed with 6 ml of acetic acid. At a temperature of 20° C. the autoclave is flushed out three times with nitrogen and then three times with CO. 220 mg of Pd2(dba)3.CHCl3 (0.212 mmol) in 3 ml of acetic acid are metered in using a cannula at a CO pressure of 1 bar, then a CO pressure of 8 bar is applied and the reaction mixture is stirred for 5 hours at 45° C.
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Synthesis routes and methods III

Procedure details

To a room temperature suspension of 2-chloro-6-ethylbenzaldehyde (13.5 mmol, 2.27 g) in acetonitrile (25 mL) was added a solution of monobasic sodium phosphate (3.4 mmol, 0.465 g) in water (7.5 mL) followed by hydrogen peroxide (1.8 mL, 30%). Then, a solution of sodium chlorite (23.7 mmol, 2.15 g) in water (20 mL) was added dropwise at 0° C. while maintaining the temperature below 3° C. After addition, the yellow suspension was stirred for 15 h at 0° C. to room temperature. At this time TLC analysis of the mixture indicated the absence of starting material. Then, a solution of sodium bisulfite (20.5 mmol, 2.8 g) in water (10 mL) was added dropwise at 0° C. until the yellow color disappeared (KI-paper positive). Cooling is essential to control the exothermic reaction. After 1 h, the solvent was removed under vacuum. The neutral impurities were extracted with diethyl ether (200 mL). Then, the basic aqueous solution was neutralized with 10% HCl to pH ˜1. The precipitated white solid was collected by filtration and dried at in air to afford 2.415 g (97% yield) of 2-chloro-6-ethylbenzoic acid as an amorphous white solid. EI-HRMS m/e calcd for C9H9ClO2 (M+) 184.0291, found 184.0295.
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Synthesis routes and methods IV

Procedure details

3.60 g (21.2 mmol) of 2-chloro-6-ethylaniline in 60 ml of acetic acid is introduced into a reaction vessel and the clear, colourless solution is cooled to 6° C. At that temperature, 3.64 g (22.7 mmol) of a 43% aqueous sodium nitrite solution are added and then, in the course of 15 minutes, a solution of 4.32 g (42.4 mmol) of sulfuric acid (96%) in 7 ml of acetic acid is added dropwise. The resulting dark-red solution is then stirred for 30 minutes. When a diazo colour test, for example using dimethylaniline-coated indicator paper, is positive and a colour spot test, e.g. using KI indicator paper moistened with aqueous 1 N hydrochloric acid solution, is negative, 15 mg of sulfamic acid are added and then, at a temperature of 10° C., 8.7 ml (91.6 mmol) of acetic anhydride are added. The reaction mixture is then transferred to a glass autoclave and rinsed with 20 ml of acetic acid. At a temperature of 20° C. the autoclave is flushed out three times with nitrogen and then flushed out three times with CO. 220 mg of Pd2(dba)3.CHCl3 (0.212 mmol) in 5 ml of acetic acid are then metered in using a cannula at a CO pressure of 1 bar, then a CO pressure of 8 bar is applied and the reaction mixture is stirred overnight at 45° C.
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